molecular formula C15H16N8OS2 B15021923 1-(4-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)-3-(4-methylphenyl)guanidine

1-(4-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)-3-(4-methylphenyl)guanidine

Cat. No.: B15021923
M. Wt: 388.5 g/mol
InChI Key: IVSWMQPHVSEJJD-UHFFFAOYSA-N
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Description

1-(4-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)-3-(4-methylphenyl)guanidine is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a pyrimidine ring, and a guanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)-3-(4-methylphenyl)guanidine typically involves multiple steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Scientific Research Applications

1-(4-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)-3-(4-methylphenyl)guanidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)-3-(4-methylphenyl)guanidine involves its interaction with specific molecular targets:

Properties

Molecular Formula

C15H16N8OS2

Molecular Weight

388.5 g/mol

IUPAC Name

2-[4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-6-oxo-1H-pyrimidin-2-yl]-1-(4-methylphenyl)guanidine

InChI

InChI=1S/C15H16N8OS2/c1-8-2-4-9(5-3-8)18-12(16)21-14-19-10(6-11(24)20-14)7-25-15-23-22-13(17)26-15/h2-6H,7H2,1H3,(H2,17,22)(H4,16,18,19,20,21,24)

InChI Key

IVSWMQPHVSEJJD-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N/C(=N/C2=NC(=CC(=O)N2)CSC3=NN=C(S3)N)/N

Canonical SMILES

CC1=CC=C(C=C1)NC(=NC2=NC(=CC(=O)N2)CSC3=NN=C(S3)N)N

Origin of Product

United States

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